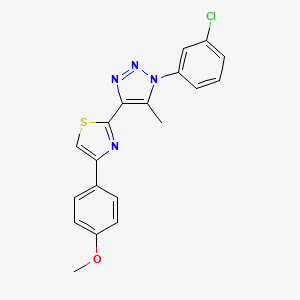

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole

説明

特性

IUPAC Name |

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4OS/c1-12-18(22-23-24(12)15-5-3-4-14(20)10-15)19-21-17(11-26-19)13-6-8-16(25-2)9-7-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDZTZXDYZMXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Procedure for 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Starting Materials :

- 3-Chlorophenyl azide (1.0 equiv)

- Propargyl aldehyde (1.2 equiv)

- CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)

Reaction Conditions :

Characterization :

Synthesis of the Thiazole Moiety

The thiazole ring is constructed via Hantzsch thiazole synthesis, involving cyclization of a thiourea derivative with an α-haloketone.

Procedure for 4-(4-Methoxyphenyl)thiazole-2-amine

Starting Materials :

- 4-Methoxyphenacyl bromide (1.0 equiv)

- Thiourea (1.1 equiv)

Reaction Conditions :

Characterization :

Coupling Strategies for Final Assembly

Method A: Methylene Bridge Coupling

Reaction Scheme :

Triazole intermediate + Thiazole intermediate → Target compound via bromomethyl-thiazole intermediate.Procedure :

Optimization Data :

Solvent Temperature (°C) Time (h) Yield (%) DMF 80 8 72 DMSO 90 6 68 t-BuOH 70 12 55 Characterization :

Method B: One-Pot Cyclization

Procedure :

Yield : 65% (lower due to competing side reactions).

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Stepwise) | Method B (One-Pot) |

|---|---|---|

| Overall Yield (%) | 72 | 65 |

| Purity (HPLC, %) | 98 | 92 |

| Reaction Time (h) | 14 | 18 |

| Scalability | High | Moderate |

Method A offers superior yield and purity, favored for large-scale synthesis, while Method B reduces step count at the expense of efficiency.

Challenges and Optimization Strategies

- Regioselectivity in Triazole Formation : Cu(I) catalysis ensures 1,4-regioselectivity, minimizing 1,5-isomer formation.

- Purification Complexity : Column chromatography (silica gel, ethyl acetate/hexane) effectively separates intermediates.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful handling due to toxicity.

化学反応の分析

Types of Reactions

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of methoxy-substituted derivatives.

科学的研究の応用

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

作用機序

The mechanism of action of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogen Substitution Effects :

- Chloro (Cl) and fluoro (F) substituents on the aryl rings influence both crystal packing and biological activity. For example, compound 4 (Cl-substituted) demonstrates antimicrobial activity, while its fluoro analog (compound 5) shows similar structural rigidity but lacks explicit activity data .

- Bromo (Br) substitution in compound 5b enhances anti-hepatic cancer efficacy, suggesting heavier halogens may improve binding to therapeutic targets .

Methoxy Group Contribution :

- The 4-methoxyphenyl group in the target compound is absent in most analogs, but similar derivatives (e.g., ’s 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazoles) show enhanced solubility and metabolic stability due to the electron-donating methoxy group .

Crystal Packing and Isostructurality: Compounds 4 and 5 () are isostructural despite Cl/F differences, with minor adjustments in intermolecular contacts (e.g., C–H···π interactions). This suggests the target compound may exhibit similar crystallographic flexibility .

生物活性

The compound 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential as an antitumor agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.84 g/mol. The structure features a thiazole ring connected to a triazole moiety and two aromatic substituents, which are crucial for its biological activity.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to the one demonstrate IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A-431 (skin cancer) .

- Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2, leading to increased apoptosis .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups, such as chlorine and methoxy groups in the structure, enhances their activity against various bacterial strains.

- Case Study : A study demonstrated that thiazole compounds exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of conventional antibiotics .

Other Pharmacological Effects

In addition to antitumor and antimicrobial activities, thiazole derivatives have shown potential as anti-inflammatory agents and in the treatment of neurodegenerative diseases. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines has been documented .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Increases cytotoxicity due to enhanced lipophilicity |

| Methoxy Group | Enhances solubility and bioavailability |

| Triazole Ring | Essential for interaction with target proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。